3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c24-17-9-6-15(7-10-17)20-26-21(31-27-20)16-8-11-18-19(12-16)25-23(30)28(22(18)29)13-14-4-2-1-3-5-14/h1-7,9-10,16,18-19H,8,11-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEUQNVXXAGXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=NC(=NO3)C4=CC=C(C=C4)F)NC(=O)N(C2=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings, focusing on its anticancer properties and enzyme inhibition capabilities.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034586-20-2 |
| Molecular Formula | C23H21FN4O3 |
| Molecular Weight | 420.4 g/mol |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A notable study conducted by the National Cancer Institute (NCI) evaluated its efficacy across a panel of approximately sixty cancer cell lines. The results showed an average cell growth inhibition rate of 12.53% at a concentration of . This suggests a moderate level of activity against various cancer types.
Enzyme Inhibition Studies
In addition to its anticancer effects, the compound's potential as an enzyme inhibitor has been explored. Specifically, derivatives of oxadiazole compounds have been studied for their ability to inhibit butyrylcholinesterase (BuChE), an enzyme linked to Alzheimer's disease. Some derivatives exhibited higher selectivity towards BuChE compared to donepezil, a known acetylcholinesterase inhibitor .
The inhibitory activity was quantified using IC50 values; for instance, one derivative showed an IC50 value of 5.07 µM , indicating a strong potential for therapeutic applications in neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have illustrated the biological activity of related compounds:
- Anticancer Efficacy : In vitro studies demonstrated that related oxadiazole derivatives significantly inhibited cell proliferation in various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Research indicates that certain oxadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for Alzheimer's disease .
- Structure-Activity Relationship (SAR) : Studies on the structural modifications of oxadiazole compounds have revealed that specific substitutions can enhance biological activity. For instance, the introduction of electron-withdrawing groups improved the potency against BuChE .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in the structure enhances the compound's ability to inhibit tumor growth. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation .
Antimicrobial Properties
The oxadiazole derivatives have demonstrated promising antimicrobial activity against a range of pathogens. Specifically, compounds featuring the oxadiazole ring have been synthesized and evaluated for their antibacterial and antifungal properties. Testing has revealed moderate to high efficacy against common strains of bacteria and fungi, suggesting that this compound could serve as a lead in the development of new antimicrobial agents .
Neuropharmacology
Compounds with similar structural frameworks have been explored for their neuropharmacological effects. The potential of this compound as a benzodiazepine receptor agonist suggests its use in treating anxiety and sleep disorders. The introduction of specific substituents can enhance binding affinity to these receptors, thereby increasing therapeutic efficacy .
Material Science
Polymer Chemistry
The unique chemical structure of 3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione makes it a candidate for use in polymer synthesis. Its ability to form stable bonds can be exploited to create new materials with desirable mechanical and thermal properties. Research into polymer composites incorporating oxadiazole derivatives has shown improved performance characteristics such as enhanced thermal stability and resistance to degradation .
Biological Research
Biochemical Studies
The compound's structural features allow for detailed biochemical studies aimed at understanding its interaction with biological macromolecules. Molecular docking studies can elucidate binding affinities and interaction modes with target proteins or enzymes. Such insights are crucial for optimizing the compound's design for specific biological applications .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant apoptosis induction in cancer cell lines | Potential development of new cancer therapies |
| Antimicrobial Testing | Showed efficacy against resistant bacterial strains | New lead compounds for antibiotic development |
| Neuropharmacological Assessment | Identified as a potential anxiolytic agent | Possible treatments for anxiety disorders |
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits electrophilic character at the C3 and C5 positions, enabling nucleophilic substitution and ring-opening reactions under specific conditions.
Key Reactions:
Mechanistic Insights:
-
Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water to form a benzamide intermediate.
-
Reductive cleavage with hydrogen/palladium breaks the N–O bond, yielding an amidoxime .
Quinazoline-Dione Core Modifications
The tetrahydroquinazoline-2,4-dione system undergoes functionalization at the N1 and N3 positions due to electron-deficient carbonyl groups.
Reactivity Profile:
Notable Findings:
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N1 alkylation preserves the oxadiazole ring integrity but reduces hydrogen-bonding capacity.
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Nitration at C7 requires strict temperature control to avoid ring degradation .
Fluorophenyl Group Participation
The 4-fluorophenyl substituent influences electronic properties and participates in cross-coupling reactions.
Reactions Involving Fluorophenyl:
Data Highlights:
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Suzuki coupling efficiency depends on steric bulk of boronic acid (electron-deficient partners preferred) .
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Fluorine substitution kinetics follow second-order rate laws in polar aprotic solvents .
Stability Under Physicochemical Stress
The compound displays predictable degradation pathways under thermal and photolytic conditions.
Degradation Studies:
Catalytic Transformations
Palladium and copper catalysts enable targeted functionalization of the hybrid scaffold.
Catalyzed Reactions:
Experimental Parameters:
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications in the Oxadiazole Substituent
2-Chlorophenyl Analog
A closely related compound () replaces the 4-fluorophenyl group with 2-chlorophenyl . Chlorine, being less electronegative than fluorine, reduces the electron-withdrawing effect on the oxadiazole ring. This substitution could diminish dipole interactions with target proteins but enhance hydrophobic binding in lipophilic environments .
4-Methoxyphenyl Analog (BG14363)
The compound BG14363 () substitutes the 4-fluorophenyl group with 4-methoxyphenyl . Methoxy is electron-donating, increasing electron density on the oxadiazole ring. This may reduce binding to targets requiring electron-deficient partners but improve solubility due to the polar methoxy group .
Modifications in the Tetrahydroquinazoline Core
3-Ethyl Substitution (BG14363)
Replacing the benzyl group with ethyl (BG14363, ) reduces steric bulk and aromaticity. Ethyl substitution likely decreases π-π stacking interactions but improves metabolic stability by eliminating a metabolically labile benzyl position .
Fluorophenyl-Containing Compounds with Diverse Cores
lists compounds like 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, which shares the 4-fluorophenyl motif but has a quinoline core. Such analogs highlight the broader applicability of fluorophenyl groups in enhancing pharmacokinetic properties, even in structurally distinct systems .
Data Table: Structural and Inferred Properties
| Compound Name | Core Structure | R3 Substituent | Oxadiazole Substituent | Molecular Weight | Key Inferred Properties |
|---|---|---|---|---|---|
| 3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione | Tetrahydroquinazoline-2,4-dione | Benzyl | 4-Fluorophenyl | ~423.4 g/mol | High binding affinity, moderate solubility |
| 3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione | Tetrahydroquinazoline-2,4-dione | Benzyl | 2-Chlorophenyl | ~439.9 g/mol | Enhanced hydrophobicity, potential toxicity |
| 3-Ethyl-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (BG14363) | Tetrahydroquinazoline-2,4-dione | Ethyl | 4-Methoxyphenyl | 364.4 g/mol | Improved solubility, reduced metabolic lability |
Research Findings and Trends
Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances dipole interactions, making the target compound more suitable for polar binding pockets compared to the 2-chlorophenyl analog .
Benzyl vs.
Oxadiazole Electronic Effects : Electron-withdrawing groups (e.g., fluorine) on the oxadiazole ring stabilize the structure against nucleophilic attack, enhancing metabolic stability compared to electron-donating groups (e.g., methoxy) .
Q & A
Q. What are the standard synthetic routes for this compound, and what parameters critically influence yield?
The synthesis involves multi-step reactions, starting with benzyl and oxadiazole precursors. Key steps include cyclocondensation under reflux in polar aprotic solvents (e.g., DMF or DMSO) with bases like sodium hydride. Critical parameters include:
- Stoichiometric control : Precise molar ratios of intermediates to avoid side products.
- Reaction monitoring : TLC or HPLC every 30–60 minutes to track intermediate formation .
- Solvent purity : Anhydrous conditions prevent hydrolysis of sensitive groups like the oxadiazole ring . Yields drop significantly with extended reflux (>6 hours) due to decomposition or incomplete conversion (<3 hours) .
Q. Which spectroscopic techniques are prioritized for structural elucidation?
- 1H/13C NMR : Confirms the quinazoline core and substituent connectivity. For example, aromatic protons adjacent to the fluorine atom in the 4-fluorophenyl group resonate at δ 8.2–8.5 ppm .
- HRMS : Validates molecular weight with deviations <2 ppm.
- IR spectroscopy : Identifies carbonyl stretches (1680–1720 cm⁻¹) from the dione moiety .
- HPLC : Ensures >95% purity using C18 columns with acetonitrile/water gradients before biological testing .
Q. What purification methods are recommended for isolating the compound?
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 ratio) for initial separation.
- Recrystallization : Ethanol/water (4:1 v/v) at −20°C for 12 hours with slow cooling (1°C/min) to prevent oiling out .
Advanced Research Questions
Q. How can researchers troubleshoot conflicting bioactivity data between enzymatic assays and cell-based studies?
Discrepancies often arise from:
- Assay conditions : Differences in pH, cofactors, or redox environments. Validate compound stability in each buffer via HPLC .
- Cellular uptake : Measure permeability using Caco-2 monolayers .
- Time-course experiments : Identify delayed activity onset due to prodrug metabolism. Example: reports variable antimicrobial activities (3–19 μg/mL across species), underscoring the need for standardized inoculum sizes and growth media .
Q. What strategies optimize regioselectivity during oxadiazole ring formation?
- Precursor activation : Use aryl nitriles (instead of carboxylic acids) with hydroxylamine under microwave irradiation (80°C, 20 minutes) to favor C7 substitution .
- Catalyst choice : Replace sodium hydride with potassium carbonate in DMF, reducing byproducts from 15% to <5% .
- 15N NMR : Isotopic labeling tracks cyclization sites when synthetic ambiguity exists.
Q. How can computational methods enhance derivative design for target binding affinity?
- Molecular docking : Predict interactions between the oxadiazole moiety and active-site residues (e.g., kinases).
- Free energy perturbation (FEP) : Quantify substituent effects (e.g., fluorophenyl vs. chlorophenyl) on binding ΔG.
- Validation : Isothermal titration calorimetry (ITC) confirms computational Kd values within 0.5 kcal/mol .
Q. What experimental approaches elucidate metabolic pathways in preclinical models?
- In vitro microsomes : Incubate with liver microsomes (human/rat) + NADPH for phase I metabolism (oxidation).
- UPLC-QTOF : Identify metabolites via MS/MS fragmentation patterns.
- Cross-species studies : ’s bioactivity table (Sp1–Sp5) suggests metabolic variations between species, necessitating comparative microsome assays .
Methodological Considerations
- Stability studies : Assess hydrolytic stability in PBS (pH 7.4, 37°C) over 72 hours with LC-MS monitoring. Include serum (10% FBS) to evaluate esterase susceptibility .
- Data contradiction resolution : Standardize assay protocols (e.g., inoculum size, growth media) and validate compound stability across experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
